molecular formula C10H11FO4 B13669739 Methyl 2-fluoro-3,4-dimethoxybenzoate

Methyl 2-fluoro-3,4-dimethoxybenzoate

Cat. No.: B13669739
M. Wt: 214.19 g/mol
InChI Key: DREBPCVWYDJRQX-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-3,4-dimethoxybenzoate is an organic compound with the molecular formula C₁₀H₁₁FO₄. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with fluorine and methoxy groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-fluoro-3,4-dimethoxybenzoate typically involves the esterification of 2-fluoro-3,4-dimethoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow processes to enhance efficiency and yield. For example, the esterification reaction can be performed in a continuous-flow reactor, which allows for better control of reaction parameters and improved safety compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluoro-3,4-dimethoxybenzoate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Substituted benzoates with different functional groups.

    Oxidation: 2-fluoro-3,4-dimethoxybenzoic acid or 2-fluoro-3,4-dimethoxybenzaldehyde.

    Reduction: 2-fluoro-3,4-dimethoxybenzyl alcohol.

Scientific Research Applications

Methyl 2-fluoro-3,4-dimethoxybenzoate is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Medicine: Potential use in drug development for its pharmacological properties.

    Industry: As an intermediate in the production of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3,4-dimethoxybenzoate: Lacks the fluorine atom, which can affect its reactivity and biological activity.

    Methyl 2-fluoro-4-methoxybenzoate: Has a different substitution pattern on the benzene ring, leading to variations in chemical properties.

    Methyl 2,3-dimethoxybenzoate: Similar structure but with different positions of the methoxy groups.

Uniqueness

Methyl 2-fluoro-3,4-dimethoxybenzoate is unique due to the presence of both fluorine and methoxy groups on the benzene ring. This combination imparts distinct electronic and steric effects, influencing its reactivity and interactions with biological targets.

Properties

Molecular Formula

C10H11FO4

Molecular Weight

214.19 g/mol

IUPAC Name

methyl 2-fluoro-3,4-dimethoxybenzoate

InChI

InChI=1S/C10H11FO4/c1-13-7-5-4-6(10(12)15-3)8(11)9(7)14-2/h4-5H,1-3H3

InChI Key

DREBPCVWYDJRQX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)OC)F)OC

Origin of Product

United States

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